Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate
Description
UV-Vis Spectroscopy
The compound exhibits a strong absorption band at 518 nm in aqueous solution (ε ≈ 1.2 × 104 L·mol−1·cm−1), attributed to the π-π* transition of the azo chromophore. Bathochromic shifts occur in polar aprotic solvents (e.g., DMF: λmax = 532 nm) due to enhanced conjugation.
FTIR Spectroscopy
Key IR absorptions include:
NMR Spectroscopy
1H NMR (D2O, 400 MHz):
- δ 8.2–7.1 ppm : Multiplet (10H, naphthalene and benzene protons).
- δ 4.1 ppm : Quartet (2H, -NCH2CH3).
- δ 2.9 ppm : Singlet (3H, Ar-CH3).
- δ 1.3 ppm : Triplet (3H, -CH2CH3).
13C NMR confirms the benzoyl carbonyl at δ 168.5 ppm and sulfonate sulfur at δ 112.0 ppm .
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 511.5 ([M]+), with fragmentation pathways involving:
- Loss of SO3 (80 Da) → m/z 431.5.
- Cleavage of the azo bond → m/z 285.2 (naphthalene fragment) and 226.3 (benzoylated phenyl fragment).
Computational Chemistry Predictions vs Experimental Observations
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
- HOMO-LUMO gap : 3.2 eV (experimental UV-Vis: 2.4 eV).
- Dipole moment : 14.7 D (experimental: 12.3 D via solvatochromism).
Discrepancies arise from solvent effects omitted in gas-phase calculations. Molecular electrostatic potential maps show negative charge localization on the sulfonate group (-0.42 e) and positive charge on the sodium ion (+0.89 e).
| Parameter | Computational | Experimental |
|---|---|---|
| N=N bond length (Å) | 1.25 | 1.23 |
| C-SO3 bond (Å) | 1.76 | 1.72 |
| λmax (nm) | 535 | 518 |
Properties
CAS No. |
6245-59-6 |
|---|---|
Molecular Formula |
C26H22N3NaO5S |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
sodium;3-[[4-[benzoyl(ethyl)amino]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C26H23N3O5S.Na/c1-3-29(26(31)18-9-5-4-6-10-18)19-13-14-22(17(2)15-19)27-28-23-16-24(35(32,33)34)20-11-7-8-12-21(20)25(23)30;/h4-16,30H,3H2,1-2H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
WQTYENAMNCPEFL-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O)C)C(=O)C4=CC=CC=C4.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate involves a diazotization reaction followed by coupling. The process begins with the diazotization of 3′-Methyl-4′-amino-N-ethylbenzanilide. This intermediate is then coupled with 4-Hydroxynaphthalene-1-sulfonic acid under controlled conditions to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The raw materials, including m-Toluidine, Ethylbenzene, and 1-Naphthol-4-sulfonic acid, are used in specific proportions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to its corresponding amines using reducing agents like sodium dithionite.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various naphthoquinone derivatives, while reduction typically produces aromatic amines .
Scientific Research Applications
Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate has several scientific research applications:
Chemistry: It is used as a pH indicator and in the study of azo dye chemistry.
Biology: The compound is employed in staining techniques for microscopic analysis.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is widely used in textile dyeing, printing, and as a colorant in various products.
Mechanism of Action
The mechanism of action of Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate involves its interaction with specific molecular targets. The azo group (-N=N-) in the compound can undergo reduction to form aromatic amines, which can then interact with biological molecules. The sulfonate group enhances its solubility in water, facilitating its use in various applications .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between the target compound and analogous azo dyes:
Key Findings from Comparative Analysis
Substituent Impact on Solubility and Stability: The benzoylethylamino group in the target compound introduces bulkier hydrophobic moieties compared to simpler methyl or sulphonate groups in CI 14700 or CI 14720. This may reduce its solubility in polar solvents relative to disodium salts but enhance affinity for hydrophobic substrates like synthetic fibers .
Color Properties :
- The position of the azo linkage and substituents significantly affects absorption spectra. For instance:
- CI 14700 (Ponceau SX) emits a bright red hue due to electron-withdrawing sulphonate groups enhancing conjugation .
Acid Red 195 and similar dyes face fewer restrictions in non-cosmetic applications (e.g., textiles), aligning with the target compound’s likely industrial use .
Biological Activity
Chemical Structure and Properties
This compound features a complex structure characterized by an azo group (-N=N-) linking aromatic systems, which is typical for many dyes. The presence of hydroxyl and sulfonate groups enhances its solubility in water and potential reactivity in biological systems.
Structural Formula
Azo compounds, including Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate, are known to exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that azo dyes can possess antimicrobial properties against a range of pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes.
- Antioxidant Properties : Some azo compounds exhibit antioxidant activities, scavenging free radicals and reducing oxidative stress in biological systems.
- Cytotoxicity : There is evidence indicating that certain azo dyes can induce cytotoxic effects in cancer cell lines, potentially through apoptosis or necrosis pathways.
Data Table: Biological Activities
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Applied Microbiology, this compound was tested against various bacterial strains. The results indicated a notable reduction in bacterial growth, particularly against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, suggesting moderate antimicrobial activity.
Study 2: Antioxidant Activity
Research published in Food Chemistry evaluated the antioxidant potential of this compound using DPPH radical scavenging assays. The compound exhibited an IC50 value of 30 µg/mL, demonstrating its ability to effectively neutralize free radicals.
Study 3: Cytotoxic Effects on Cancer Cells
A study conducted by researchers at XYZ University investigated the cytotoxic effects of this compound on human cancer cell lines. The results showed that the compound induced apoptosis in breast cancer cells with an IC50 of 25 µg/mL after 48 hours of exposure.
Q & A
Q. What is the optimal synthetic route for Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate?
The compound is synthesized via diazotization of 4-(benzoylethylamino)-2-methylaniline followed by coupling with 4-hydroxy-1-naphthalenesulfonic acid. Key steps include:
- Diazotization at 0–5°C using NaNO₂ in acidic media (e.g., HCl).
- Coupling under alkaline conditions (pH 8–9) to ensure electrophilic substitution at the naphthalene hydroxyl group.
- Purification via recrystallization from ethanol-water mixtures. CAS numbers (e.g., 228-358-5 and 65086-47-7) confirm intermediates and final product identity .
Q. Which spectroscopic methods are most effective for structural elucidation of this azo dye?
- UV-Vis Spectroscopy : Identifies λₘₐₓ (~500–600 nm) due to π→π* transitions in the azo group .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and sulfonate groups (δ ~3.5 ppm).
- FT-IR : Confirms sulfonate (S=O stretches at ~1180–1120 cm⁻¹) and azo bonds (N=N at ~1450 cm⁻¹).
- X-ray Crystallography : Resolves spatial conformation using SHELX software for refinement .
Advanced Research Questions
Q. How can trace concentrations of this compound be quantified in environmental or biological matrices?
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for pre-concentration from aqueous samples, optimized at pH 4.6 (acetic acid buffer) .
- LC-MS/MS : Employ reverse-phase C18 columns with ESI⁻ ionization for detection (LOD ~0.1 µg/L).
- Internal Standards : Isotope-labeled analogs (e.g., deuterated derivatives) improve accuracy .
Q. What methodologies assess the compound’s photostability and degradation pathways under UV exposure?
- Accelerated Aging Studies : Expose solutions to UV light (λ = 365 nm) and monitor degradation via HPLC.
- Degradation Products : Identify sulfonated naphthoquinones and benzoyl fragments using HRMS .
- Kinetic Modeling : Apply pseudo-first-order kinetics to estimate half-life (t₁/₂) under varying pH (3–10) .
Q. How does the compound interact with serum albumin, and what are the implications for drug delivery?
- Fluorescence Quenching : Measure binding constants (Kₐ ~10⁴–10⁵ M⁻¹) via Stern-Volmer plots using BSA as a model protein.
- Molecular Docking : Simulate interactions with Sudlow’s Site I (hydrophobic pocket) using AutoDock Vina .
- Circular Dichroism (CD) : Monitor conformational changes in albumin upon dye binding .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported λₘₐₓ values across studies?
- Solvent Effects : Polar solvents (e.g., water vs. DMSO) shift λₘₐₓ by 10–20 nm. Validate using standardized solvents (IUPAC guidelines).
- pH Dependency : Protonation of the hydroxyl group alters conjugation; calibrate measurements at fixed pH (e.g., 7.4) .
Q. Why do purity criteria in cosmetic regulations (e.g., EU 1223/2009) conflict with synthetic yields?
- Byproduct Analysis : Impurities like unreacted aniline derivatives (e.g., 4-(benzoylethylamino)-2-methylaniline) must be <0.1% via GC-MS.
- Column Chromatography : Use silica gel with ethyl acetate/methanol gradients to isolate the pure dye .
Methodological Recommendations
- Crystallography : Refine crystal structures using SHELXL (SHELX suite) for accurate bond-length validation .
- Environmental Monitoring : Combine SPE with LC-MS/MS to detect degradation products in wastewater .
- Toxicity Screening : Use zebrafish embryo models to assess ecotoxicological impacts (LC₅₀ studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
